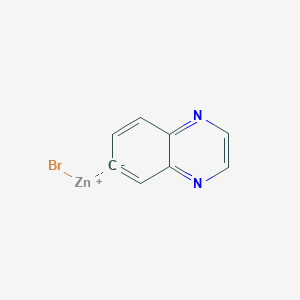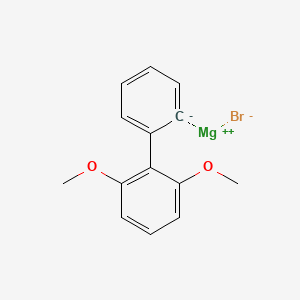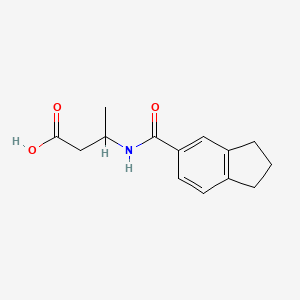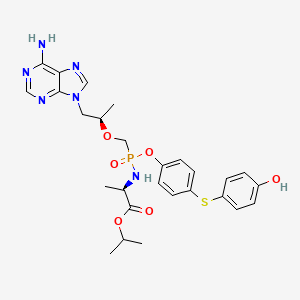
Quinoxalin-6-ylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxalin-6-ylZinc bromide is a compound that belongs to the class of organozinc reagents. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is derived from quinoxaline, a nitrogen-containing heterocyclic compound that has significant importance in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Quinoxalin-6-ylZinc bromide typically involves the reaction of quinoxaline with a zinc reagent. One common method is the direct insertion of zinc into a quinoxaline halide under anhydrous conditions. This reaction is often carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and at low temperatures to ensure the stability of the organozinc compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: Quinoxalin-6-ylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can have applications in pharmaceuticals and materials science.
Scientific Research Applications
Quinoxalin-6-ylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Quinoxaline derivatives have shown potential as antimicrobial and anticancer agents, making this compound valuable in drug discovery and development.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: this compound is used in the production of materials with specific electronic and optical properties, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of Quinoxalin-6-ylZinc bromide involves its ability to act as a nucleophile in various chemical reactions. The zinc atom in the compound coordinates with the nitrogen atoms in the quinoxaline ring, enhancing its reactivity. This coordination facilitates the transfer of the quinoxaline moiety to other molecules, forming new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Comparison with Similar Compounds
Quinoxaline: The parent compound, which serves as the basis for the synthesis of Quinoxalin-6-ylZinc bromide.
Quinoxalin-2-ylZinc bromide: Another organozinc reagent with similar reactivity but different substitution patterns on the quinoxaline ring.
Quinoxalin-6-ylLithium: A related organolithium compound with similar applications in organic synthesis.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the zinc atom, which imparts distinct reactivity compared to other organometallic reagents. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both academic and industrial research.
Properties
IUPAC Name |
bromozinc(1+);6H-quinoxalin-6-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N2.BrH.Zn/c1-2-4-8-7(3-1)9-5-6-10-8;;/h1,3-6H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWYFHNGHAIAJL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=[C-]1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B14897843.png)



![n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)






